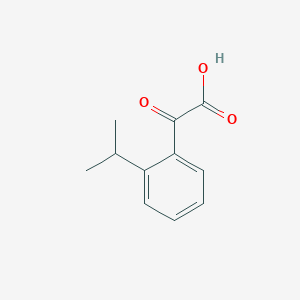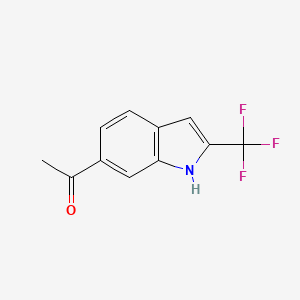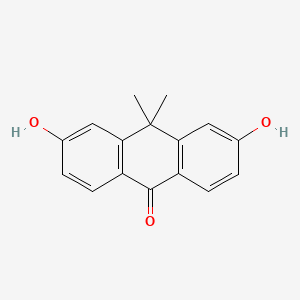
3,6-Dihydroxy-10,10-dimethylanthrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dihydroxy-10,10-dimethylanthrone is an organic compound with the molecular formula C16H14O3 and a molecular weight of 254.28 g/mol . This compound is known for its unique structure, which includes two hydroxyl groups and a dimethyl group attached to an anthrone core. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dihydroxy-10,10-dimethylanthrone typically involves multiple steps. One common method starts with the preparation of 10,10-dimethylanthrone. This involves a Grignard reaction where o-chlorobenzyl chloride reacts with benzene to form o-chlorodiphenylmethane. This intermediate then undergoes a Grignard reaction with magnesium ribbons, followed by an addition reaction with acetone to form 10,10-dimethyl diphenylmethane. Finally, this compound is subjected to bromination and hydrolysis to yield 10,10-dimethylanthrone .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves the use of readily available raw materials and recycling of intermediates to minimize waste and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions
3,6-Dihydroxy-10,10-dimethylanthrone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted anthrones depending on the reagents used.
Aplicaciones Científicas De Investigación
3,6-Dihydroxy-10,10-dimethylanthrone is used in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of antipsychotic drugs.
Industry: The compound is used in the production of dyes and pigments due to its stable chromophore
Mecanismo De Acción
The mechanism of action of 3,6-Dihydroxy-10,10-dimethylanthrone involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their function. The compound can also undergo redox reactions, influencing cellular oxidative stress pathways .
Comparación Con Compuestos Similares
Similar Compounds
10,10-Dimethylanthrone: Similar in structure but lacks the hydroxyl groups.
Anthrone: The parent compound without the dimethyl and hydroxyl substitutions.
Hydroxyanthrones: Compounds with hydroxyl groups but different substitution patterns.
Uniqueness
3,6-Dihydroxy-10,10-dimethylanthrone is unique due to the presence of both hydroxyl and dimethyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C16H14O3 |
|---|---|
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
3,6-dihydroxy-10,10-dimethylanthracen-9-one |
InChI |
InChI=1S/C16H14O3/c1-16(2)13-7-9(17)3-5-11(13)15(19)12-6-4-10(18)8-14(12)16/h3-8,17-18H,1-2H3 |
Clave InChI |
WXDRXTWBNLQLJD-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=C(C=CC(=C2)O)C(=O)C3=C1C=C(C=C3)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


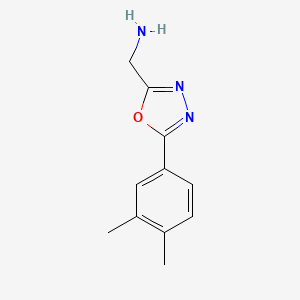
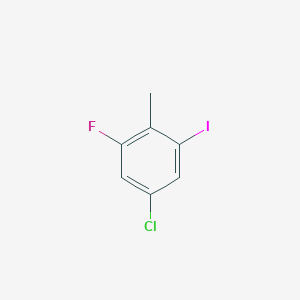


![5-Bromo-2-(methylthio)-3H-imidazo[4,5-b]pyridine](/img/structure/B12974840.png)
![10,11-Dihydro-5H-dibenzo[b,f]azepine-3-carbonitrile](/img/structure/B12974841.png)
![2,2,2-Trifluoro-1-(3,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)ethan-1-one](/img/structure/B12974844.png)
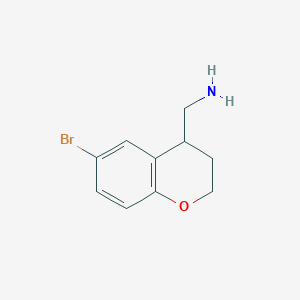
![3-(Hydrazinylmethyl)pyrazolo[1,5-a]pyrazine](/img/structure/B12974866.png)

![2,3,4,5-Tetrahydrobenzo[b]azocin-6(1H)-one](/img/structure/B12974871.png)
